Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
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Overview
Description
Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by cyclization with carbon disulfide and ethyl chloroformate . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antitumor agent.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
- 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- Thiazolo[5,4-b]pyridine derivatives with different substituents
These compounds share similar structural features but may exhibit different biological activities and chemical reactivity. The unique combination of the ethyl ester and bromo substituent in this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C10H9BrN2O2S |
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Molecular Weight |
301.16 g/mol |
IUPAC Name |
ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2S/c1-3-15-9(14)6-4-5(2)12-8-7(6)16-10(11)13-8/h4H,3H2,1-2H3 |
InChI Key |
BGCUAJIHCRNCQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC(=C1)C)N=C(S2)Br |
Origin of Product |
United States |
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